Rivaroxaban synthesis involves a multi-step process starting with 4-{4-[(5S)-5-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl}-morpholin-3-one hydrochloride reacting with 5-chlorothiophene-2-carbonyl chloride. This reaction utilizes a solvent like ether, alcohol, ketone, water, or their mixtures, along with an inorganic base. This method offers a simpler approach compared to methods requiring toxic solvents. []
Different polymorphic forms of Rivaroxaban, such as Modification II and an amorphous form, can be synthesized using specific methods. Modification II can be obtained by dissolving Rivaroxaban in a solvent like acetone, tetrahydrofuran, 1-pentanol, or their mixtures, followed by precipitation using an additive like n-heptane at temperatures ranging from 0°C to 80°C. Alternatively, it can be produced by dissolving Rivaroxaban in 1,4-dioxane and heating the solution to the solvent's reflux temperature until complete evaporation. Transformation to Modification II can also occur by suspending Rivaroxaban in ethanol at room temperature (20°C to 25°C) with stirring or shaking. []
The amorphous form of Rivaroxaban can be prepared by melting the crystalline form and rapidly cooling it. []
Rivaroxaban's molecular structure comprises a central oxazolidinone ring. This ring is substituted at the 3-position by a 4-(3-oxo-4-morpholinyl)phenyl group and at the 5-position by a methylenecarbamoylthiophene moiety, with a chlorine atom at the 5-position of the thiophene ring. [, ]
Various analytical techniques, including infrared (IR) spectroscopy, are employed to characterize the different polymorphic forms of Rivaroxaban. These techniques provide specific spectral data that distinguish the modifications, highlighting variations in their solid-state structures. []
Rivaroxaban acts as a highly selective, competitive inhibitor of factor Xa (FXa), a key enzyme in the coagulation cascade. [, , ] By binding directly to the active site of FXa, Rivaroxaban prevents the conversion of prothrombin to thrombin, thereby inhibiting thrombin generation and subsequent fibrin clot formation. This anticoagulant effect is independent of antithrombin III and does not directly affect platelet aggregation. []
Rivaroxaban exhibits polymorphism, existing in different crystalline forms. [] This property influences its solubility, stability, and bioavailability. Research focuses on characterizing these polymorphic forms and the amorphous state to optimize pharmaceutical formulations and enhance the drug's therapeutic efficacy. [, ]
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 73094-39-0
CAS No.: